N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]dipyridine-4-carbohydrazide
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Overview
Description
N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE is a complex organic compound with a unique structure that includes pyridine, pyrrole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE typically involves the reaction of isonicotinohydrazide with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-microbial and anti-cancer activities.
Mechanism of Action
The mechanism of action of N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxaldehyde: A simpler pyridine derivative used in organic synthesis.
Isonicotinic acid hydrazide (Isoniazid): A well-known anti-tuberculosis drug with a similar hydrazide functional group.
Pyrrolopyrazine derivatives: Compounds with similar pyrrole and pyrazine rings, known for their biological activities.
Uniqueness
N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE is unique due to its combination of pyridine, pyrrole, and hydrazide functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N7O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1H-pyrrol-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15N7O2/c26-17(13-3-7-19-8-4-13)24-21-11-15-1-2-16(23-15)12-22-25-18(27)14-5-9-20-10-6-14/h1-12,23H,(H,24,26)(H,25,27)/b21-11+,22-12+ |
InChI Key |
VCMAFZSGXNSILC-XHQRYOPUSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=CC=C(N2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=CC=C(N2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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